N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Physicochemical Profiling Medicinal Chemistry Lead Optimization

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (CAS 1706435-48-4) is a heterobifunctional pyrimidine-pyrazole scaffold with an ethylenediamine side arm. With a molecular formula of C11H16N6 and a molecular weight of 232.29 g/mol, this compound is classified as a pyrazolyl-pyrimidine derivative.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
CAS No. 1706435-48-4
Cat. No. B1432257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
CAS1706435-48-4
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=NC(=C2)NCCN)C
InChIInChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15)
InChIKeyXPDRVNRGWNUFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (CAS 1706435-48-4)


N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (CAS 1706435-48-4) is a heterobifunctional pyrimidine-pyrazole scaffold with an ethylenediamine side arm [1]. With a molecular formula of C11H16N6 and a molecular weight of 232.29 g/mol, this compound is classified as a pyrazolyl-pyrimidine derivative . The molecule features a 4-substituted pyrimidine core bearing a 3,5-dimethylpyrazole at the 6-position and a primary amine-terminated flexible linker at the 4-position, making it a common synthetic intermediate for kinase-focused libraries and targeted covalent inhibitor design [2]. Its structural features position it within the broader class of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives, a scaffold that has been extensively patented for cardiovascular, renal, and kinase-related therapeutic applications [3].

Why N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Cannot Be Trivially Replaced by In-Class Analogs


Simple in-class substitution of this compound with a generic pyrazolyl-pyrimidine is scientifically unsound due to the precise and interdependent structure-activity relationships governing both the pyrazole substitution pattern and the ethylenediamine side chain [1]. The 3,5-dimethyl substituents on the pyrazole ring alter the torsional angle, electron density, and steric profile at the pyrimidine C6 position relative to the unsubstituted pyrazole analog (e.g., CAS 1706441-95-3), directly impacting hinge-binding affinity in kinase targets [2]. Simultaneously, the ethylenediamine linker provides a reactive primary amine handle (calculated pKa ~9.5) that is absent in simple 4-amino analogs; this handle is critical for downstream conjugation in PROTACs, fluorescent probes, and affinity chromatography resins [3]. Substituting with a shorter or bulkier amine handle, or replacing the 3,5-dimethylpyrazole with a different heterocycle, can abolish the desired reactivity or binding profile, as demonstrated across the broader pyrazolo[1,5-a]pyrimidine series where ethylenediamino-to-amino-alcohol substitutions were required to mitigate hERG liability without losing c-Src potency [4]. These structure-function interdependencies make blind analog substitution a high-risk event for both chemical biology workflows and medicinal chemistry programs.

Head-to-Head Quantitative Evidence Guide: N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine vs. Relevant Comparators


Substituent-Driven Physicochemical Differentiation vs. Unsubstituted Pyrazole Analog

The presence of two methyl groups at the 3- and 5-positions of the pyrazole ring in the target compound (CAS 1706435-48-4) significantly alters physicochemical properties relative to the unsubstituted pyrazole analog N1-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (CAS 1706441-95-3). The dimethyl substitution increases the computed XLogP3-AA from an estimated 0.1 (unsubstituted analog) to 0.7, indicating a 7-fold increase in predicted lipid partitioning, while maintaining an identical hydrogen bond donor count (2) and hydrogen bond acceptor count (5) [1] . This lipophilicity shift has direct implications for passive membrane permeability and non-specific protein binding in cellular assays. The molecular weight increases from 218.26 g/mol (unsubstituted analog) to 232.29 g/mol (target compound), representing a 6.4% increase that remains within fragment-like space .

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Synthetic Intermediate Utility: Documented Use in Patented Pyrimidine Derivative Synthesis

The target compound serves as a critical synthetic intermediate in the preparation of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)pyrimidin-4-yl)-N6-hydroxyadipamide (Compound I-1) and related analogs described in Patent CN 113387938 A [1]. The ethylenediamine side chain of the target compound enables direct amide coupling with monomethyl adipate-derived intermediates to generate N-hydroxyalkanamide derivatives, a transformation that cannot be achieved with the corresponding 4-aminopyrimidine analog lacking the terminal primary amine [2]. The specific reference compound INT-1 (6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-methylfuran-2-yl)-4-aminopyrimidine) in this patent required a separate, multi-step sequence to introduce functionality at the 4-position, whereas the target compound's pre-installed ethylenediamine handle enables a more convergent synthetic route with one fewer deprotection step.

Organic Synthesis Patent Intermediates Medicinal Chemistry

Functional Handle Differentiation: Reactive Primary Amine vs. Simple 4-Amino-Pyrimidine Core

The target compound possesses a flexible ethylenediamine linker terminating in a primary aliphatic amine (pKa estimated ~9.5), which is fundamentally distinct from the aromatic 4-amino group (pKa estimated ~4-5) found in analogs such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine [1]. This aliphatic amine is nucleophilic under mild aqueous conditions (pH 7.4-8.5) and can be selectively acylated, sulfonylated, or conjugated to linkers without requiring the harsher conditions needed to derivatize the less nucleophilic aromatic amine [2]. This reactivity profile directly enables applications in PROTAC ternary complex formation, fluorescent probe construction, and affinity matrix preparation—applications for which the 4-amino analog is poorly suited due to its lower nucleophilicity and steric hinderance at the pyrimidine ring [3].

Chemical Biology PROTAC Design Bioconjugation

Molecular Recognition Domain: 3,5-Dimethylpyrazole vs. Simple Pyrazole in Kinase Hinge Binding

The 3,5-dimethyl substitution on the pyrazole ring differentiates the target compound from simpler N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine analogs by introducing two hydrophobic methyl contacts that can fill lipophilic sub-pockets within kinase ATP-binding sites [1]. Literature precedent on related pyrazolyl-pyrimidine kinase inhibitors demonstrates that methyl substitution at the pyrazole 3- and 5-positions can improve selectivity among closely related kinases (e.g., LCK vs. SRC) by exploiting steric differences in the hinge region [2]. The X-ray crystal structure of a pyrazolo-pyrimidine derivative bound to the kinase domain of human LCK (PDB 3AD6) confirms that the pyrazole ring directly engages the hinge region, with substitution patterns modulating the binding pose and selectivity profile [3]. While direct IC50 data for the target compound against specific kinases is not publicly available, the structural premise is supported by a broad patent literature claiming 3,5-dimethylpyrazolyl-pyrimidines as kinase inhibitors in oncology and inflammation.

Kinase Inhibition Structure-Activity Relationship Molecular Recognition

Evidence-Backed Application Scenarios for N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine


Scaffold for Selective Kinase Hinge-Binder Libraries with Built-in Lipophilic Bulk

Based on the 3,5-dimethylpyrazole structural differentiator and its documented role in occupying hydrophobic sub-pockets in kinase ATP sites (PDB 3AD6) [1], this compound is optimally suited as a core scaffold for generating focused kinase inhibitor libraries aimed at targets where selectivity against closely related kinases (e.g., LCK vs. SRC, or specific CKI/IRAKI isoforms) is required. Its enhanced logP (XLogP3-AA = 0.7) relative to unsubstituted pyrazole analogs makes it particularly appropriate for programs targeting intracellular kinases where membrane permeability is essential.

Precursor for Bifunctional Degraders and Chemical Probe Synthesis

The ethylenediamine side chain provides a nucleophilic primary amine handle that is documented to be reactive under biocompatible conditions [2]. This enables direct conjugation to E3 ligase ligands (e.g., VHL, CRBN binders) for PROTAC development, as well as to fluorophores (e.g., BODIPY, Alexa Fluor) for target engagement and cellular imaging studies. The target compound thus serves as a superior starting point compared to 4-amino-pyrimidine analogs that require harsher derivatization conditions or separate linker attachment.

Patent-Referenced Intermediate for Substituted Pyrimidine Active Pharmaceutical Ingredients

Patent CN 113387938 A explicitly demonstrates the use of this compound class (including the 6-(3,5-dimethylpyrazol-1-yl)-substituted pyrimidine core) as a synthetic intermediate toward N-hydroxyalkanamide derivatives with potential therapeutic activity [3]. For CROs and pharmaceutical process chemistry groups scaling up patented synthetic routes, procurement of this exact intermediate ensures fidelity to the literature-described synthetic sequence, avoiding the need for re-validation of alternative intermediates.

Fragment-Based Drug Discovery (FBDD) with Pre-installed Vector for Growth

With a molecular weight of 232.29 g/mol (compliant with Rule-of-Three fragment guidelines), a computed logP of 0.7, and a synthetically accessible primary amine exit vector, this compound is an ideal fragment hit for FBDD campaigns targeting kinases or other purinergic-site enzymes [4]. The ethylenediamine vector enables rapid fragment elaboration through amide coupling, reductive amination, or sulfonamide formation, providing a one-step growth path that simple 4-amino fragments lack.

Quote Request

Request a Quote for N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.